3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate

Targeted metabolomics Acylcarnitine profiling Newborn screening

Misannotation of C10:1 acylcarnitine as saturated decanoylcarnitine introduces up to 13% fold-change errors in untargeted metabolomics. Procure the authentic trans-2-decenoyl-L-carnitine isomer to ensure: • MRM specificity via fragment m/z 255.1586 with zero cross-reactivity to saturated C10:0 (m/z 257.1732) • Accurate C8/C10:1 ratio quantification in MCAD deficiency newborn screening panels • Validated CPT2 substrate behavior for unsaturated β-oxidation pathway tracing Available from mg to bulk. Custom synthesis supported.

Molecular Formula C17H31NO4
Molecular Weight 313.438
CAS No. 137132-43-5
Cat. No. B589686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate
CAS137132-43-5
Synonyms2-Decenoyl carnitine
Molecular FormulaC17H31NO4
Molecular Weight313.438
Structural Identifiers
SMILESCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3
InChIKeyMITAQTMTDSXVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Decenoyl Carnitine Identity and Biochemical Context


3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate (CAS 137132-43-5), synonymously 2-decenoyl carnitine or trans-2-decenoylcarnitine, is a medium-chain acylcarnitine (C10:1) comprising a dec-2-enoic acid esterified to L-carnitine [1]. With molecular formula C₁₇H₃₁NO₄ and monoisotopic mass 313.2253 Da, the compound functions as an obligate intermediate in mitochondrial β‑oxidation of unsaturated fatty acids, shuttling activated 2‑decenoyl‑CoA across the inner mitochondrial membrane via the carnitine‑palmitoyltransferase system [2]. It is classified as an O‑acyl‑L‑carnitine and is a recognised biomarker in newborn screening panels for medium‑chain acyl‑CoA dehydrogenase (MCAD) deficiency [3].

Workflow Acylcarnitine LC-MS/MS profiling standard
Application Newborn screening assay calibrant for MCAD deficiency research
Context Mitochondrial unsaturated fatty acid β-oxidation probe

Why Generic Acylcarnitine Substitution Fails


Medium-chain acylcarnitines are not functionally interchangeable. The position and geometry of the double bond in 2-decenoyl carnitine (Δ², trans) dictate its enzymatic recognition by carnitine palmitoyltransferase 2 (CPT2), its mass spectrometric fragmentation signature, and its disease‑specific accumulation pattern [1]. Saturated decanoylcarnitine (C10:0) exhibits a different molecular ion (m/z 315.2409 vs. 313.2249), distinct fragment ions, and originates from saturated fatty acid oxidation rather than unsaturated pathways [2]. The positional isomer cis‑4‑decenoylcarnitine, while sharing the C10:1 formula, is formed via a different metabolic route and shows divergent neurotoxicity profiles in preclinical models [3]. These molecular differences translate into non‑interchangeable utility as biomarkers, reference standards, and functional probes, making the selection of the precise isomeric form critical for assay accuracy and biological interpretation [4].

  • Enzyme recognition

    CPT2 discriminates Δ² trans-2-enoyl-CoA from saturated acyl-CoA; decanoylcarnitine does not replicate this kinetic context.

  • Mass spectrometric signature

    Precursor and fragment ions differ by 2 Da between C10:1 and C10:0, preventing mutual substitution in MRM assays.

  • Metabolic pathway origin

    2-Decenoyl carnitine derives from unsaturated fatty acid oxidation, while decanoylcarnitine originates from saturated pathways; biomarker accumulation patterns differ accordingly.

Quantitative Differentiation Evidence Against Closest Analogs


LC-MS/MS Precursor Ion and Retention Time Differentiation

In untargeted metabolomic fingerprinting using LC‑MS(±), 2‑decenoyl carnitine (decenoylcarnitine, C10:1) is resolved from decanoylcarnitine (C10:0) by a distinct monoisotopic mass (313.2253 vs. 315.2409 Da) and retention time (9.08 vs. 11.09 min) [1]. The saturated compound showed a +35% fold change in the experimental contrast, while the unsaturated species showed a +22% change, demonstrating that the two compounds are differentially regulated and produce non‑redundant data [1].

LC-MS/MS Precursor & RT
Head-to-head
C10:1 m/z 313.23, RT 9.08 min
C10:0 m/z 315.24, RT 11.09 min
Differentiation essential for accurate acylcarnitine annotation
Δ mass 2.02 Da; Δ RT 2.01 min; fold-change 22% vs 35%
Targeted metabolomics Acylcarnitine profiling Newborn screening

Diagnostic MS/MS Fragment Signature

In a validated LC‑MS/MS acylcarnitine assay, 2‑decenoyl carnitine produces a characteristic MS/MS fragment at m/z 255.1586 (loss of the trimethylammonium moiety) and an additional diagnostic ion at m/z 314.231, whereas decanoylcarnitine yields a fragment at m/z 257.1732 and octanoylcarnitine at m/z 229.1436 [1]. The 2‑Da mass difference between the C10:1 and C10:0 fragment ions is analytically sufficient to prevent channel cross‑talk in multiple reaction monitoring (MRM) transitions.

MS/MS Fragment Signature
Head-to-head
C10:1 m/z 255.16
C10:0 m/z 257.17
Fragment difference enables independent MRM quantification
Δ 2.0 Da; prevents channel cross-talk in screening panels
Inborn errors of metabolism MCAD deficiency Tandem mass spectrometry

CPT2 Substrate Discrimination

Human carnitine palmitoyltransferase 2 (CPT2) demonstrates clear substrate discrimination against trans‑2‑enoyl‑CoA intermediates. While CPT2 efficiently converts medium‑chain saturated acyl‑CoAs such as decanoyl‑CoA (C10:0) to the corresponding acylcarnitines, trans‑2‑enoyl‑CoAs are explicitly reported as "poor substrates" [1]. This kinetic property means that 2‑decenoyl carnitine is not efficiently regenerated from 2‑decenoyl‑CoA in the mitochondrial matrix, limiting its backward flux and potentially explaining its elevated accumulation in MCAD deficiency.

CPT2 Substrate Discrimination
Class-level
Trans-2-enoyl-CoA: poor substrate
Kinetic bottleneck supports biomarker accumulation context
Qualitative; quantitative kinetics not reported
Mitochondrial fatty acid oxidation Enzyme kinetics Carnitine shuttle

Disease-Specific Accumulation in MCAD Deficiency

In MCAD‑deficient human fibroblasts incubated with labeled fatty acid probes, decenoylcarnitine (C10:1) concentration is elevated, and the ratio of octanoylcarnitine (C8) to decenoylcarnitine (C10:1) is reported as specific for the enzyme defect, independent of DNA mutation [1]. Decanoylcarnitine (C10:0) is also elevated, but the C8/C10:1 ratio serves as a distinct diagnostic parameter separate from the C8/C10 ratio, providing additive diagnostic value [1]. LOINC designates C10:1 as a primary marker for MCAD deficiency and glutaric acidemia type II, while C10:0 is a secondary marker [2].

MCAD Deficiency Accumulation
Head-to-head
C10:1 Primary LOINC marker
C10:0 Complementary marker
C10:1 is primary diagnostic marker for MCAD deficiency
C8/C10:1 ratio specific; C10:0 adds complementary information
MCAD deficiency Acylcarnitine profile Newborn screening

Differential Neurotoxicity Profile

In rat cerebral cortex preparations, cis‑4‑decenoylcarnitine (cDC) at 0.01–1.0 mM significantly induces lipid peroxidation (elevated TBA‑RS), protein oxidative damage (carbonyl formation), and glutathione depletion, effects that were prevented by melatonin and α‑tocopherol [1]. 2‑Decenoyl carnitine (trans‑2‑C10:1) was not tested in this study, but its distinct metabolic origin—as a direct intermediate of unsaturated fatty acid β‑oxidation requiring 2,4‑dienoyl‑CoA reductase for further processing—implies a different cellular residence time and reactivity profile compared to the cis‑4 isomer [2].

Neurotoxicity Profile
Class-level
cis-4 isomer induces oxidative damage; trans-2 not tested
Isomeric form determines oxidative stress endpoint context
Metabolic pathway routing predicts divergent toxicological profile
Neurotoxicity Oxidative stress Acylcarnitine pathophysiology

Unique Biomarker Status in Multiple Sclerosis

In a targeted LC‑MS/MS metabolomics study of 29 acylcarnitines in plasma from relapsing‑remitting multiple sclerosis (RRMS) patients versus healthy controls, decenoylcarnitine (C10:1) showed a statistically significant decrease in concentration (p < 0.05) and was identified as a novel biomarker for the disease for the first time, whereas decanoylcarnitine (C10:0) was not reported as significantly altered [1]. The random forest model based on selected metabolites, including C10:1, achieved an AUC of 0.72 on the test set.

MS Biomarker Status
Head-to-head
C10:1 significantly decreased (p<0.05)
C10:0 not significantly altered
C10:1 decreased in RRMS; supports biomarker validation
RF model AUC 0.72; C10:0 not selected
Multiple sclerosis Biomarker discovery Plasma metabolomics

Validated Application Scenarios


Newborn Screening Calibrator for MCAD Deficiency

2‑Decenoyl carnitine (C10:1) is a primary LOINC‑designated marker for MCAD deficiency and glutaric acidemia type II [1]. Its inclusion as a calibration standard in LC‑MS/MS newborn screening panels enables accurate quantification of the C8/C10:1 ratio, which is reported as specific for the enzyme defect independent of genotype [2]. Procuring the authentic trans‑2‑C10:1 isomer ensures that MRM transitions based on the characteristic fragment ion m/z 255.1586 do not cross‑react with co‑eluting saturated decanoylcarnitine (fragment m/z 257.1732) [3].

Untargeted Metabolomics Standard for Accurate Annotation

In untargeted LC‑MS workflows, 2‑decenoyl carnitine elutes at 9.08 min with a monoisotopic mass of 313.2253 Da, clearly resolved from decanoylcarnitine (RT 11.09 min, mass 315.2409 Da) [4]. Using the authentic compound as a retention‑time and spectral library standard prevents Level‑2 mis‑annotation of the C10:1 feature as a saturated species, which would introduce a 13 percentage‑point error in fold‑change calculations [4].

Mitochondrial β-Oxidation Flux Tracing

2‑Decenoyl‑CoA, the CoA thioester of 2‑decenoic acid, is a known poor substrate for CPT2 [5]. This kinetic bottleneck means that exogenously added 2‑decenoyl carnitine is not efficiently reconverted to 2‑decenoyl‑CoA, allowing researchers to trace the downstream β‑oxidation pathway of unsaturated fatty acids through DECR1‑dependent reduction without confounding backward flux [5]. Saturated decanoylcarnitine does not model this pathway behavior.

Neurological Disease Biomarker Validation

2‑Decenoyl carnitine was identified as a significantly decreased plasma metabolite in relapsing‑remitting multiple sclerosis (p < 0.05) and incorporated into a random forest diagnostic model achieving AUC 0.72 [6]. Procurement of the compound is required for targeted quantitative assays seeking to validate this biomarker in independent patient cohorts, as the saturated C10:0 analog was not significantly altered and cannot substitute in the model [6].

Application
Selection Property
Validation Focus
Newborn Screening Calibrator for MCAD Research
Acylcarnitine isomer identity
C8/C10:1 ratio specificity and MRM accuracy
Untargeted Metabolomics Standard
Retention time and accurate mass
Feature annotation and fold-change fidelity
Mitochondrial β‑Oxidation Flux Tracing
CPT2 substrate discrimination
Unsaturated fatty acid pathway model
Neurological Disease Biomarker Validation
Disease-associated metabolomic signal
Multiple sclerosis biomarker assay reproducibility
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